![molecular formula C10H16O2 B2712346 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol CAS No. 1423032-49-8](/img/structure/B2712346.png)
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol This compound is characterized by its unique spirocyclic structure, which includes a bicycloheptane ring fused to a cyclopentane ring with an oxygen atom incorporated into the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol typically involves the following steps:
Formation of the Bicycloheptane Ring: The initial step involves the formation of the bicycloheptane ring through a Diels-Alder reaction between a diene and a dienophile.
Incorporation of the Cyclopentane Ring: The cyclopentane ring is then introduced through a series of cyclization reactions.
Introduction of the Oxygen Atom: The oxygen atom is incorporated into the structure through an oxidation reaction, typically using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and carboxylates are used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Scientific Research Applications
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-amine: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Uniqueness
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7-9,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZUJPCFJQYINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3C2OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
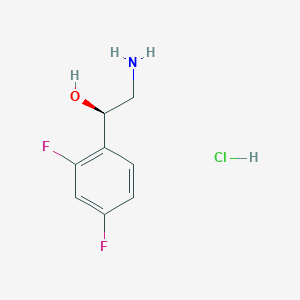
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2712267.png)
![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)
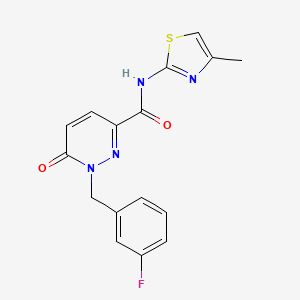

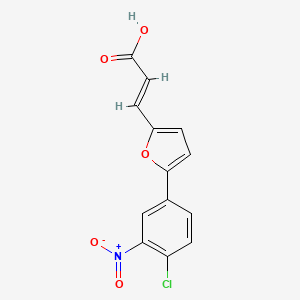
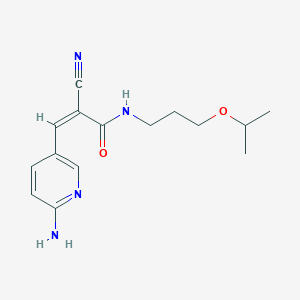
![N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide](/img/structure/B2712277.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2712278.png)
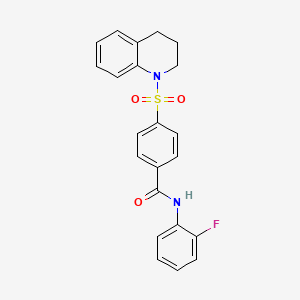
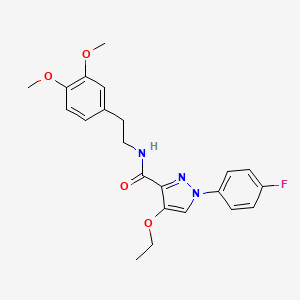
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one](/img/structure/B2712281.png)
![N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2712284.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2712285.png)
